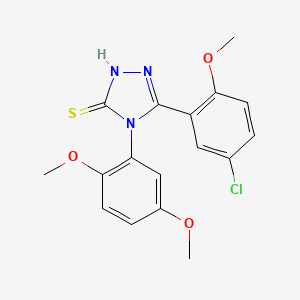
2-(2-fluorophenyl)-N-1H-indol-5-yl-4-methyl-1,3-thiazole-5-carboxamide
Vue d'ensemble
Description
2-(2-fluorophenyl)-N-1H-indol-5-yl-4-methyl-1,3-thiazole-5-carboxamide, also known as FITC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FITC is a fluorescent dye that is widely used in biochemistry and molecular biology to label and detect proteins, antibodies, and other biomolecules.
Mécanisme D'action
The mechanism of action of 2-(2-fluorophenyl)-N-1H-indol-5-yl-4-methyl-1,3-thiazole-5-carboxamide involves the binding of the fluorescent dye to the target molecule. This compound is excited by light at a wavelength of 488 nm and emits light at a wavelength of 525 nm. The emitted light can be detected using a fluorescence microscope or flow cytometer. The intensity of the emitted light is proportional to the amount of this compound bound to the target molecule.
Biochemical and Physiological Effects
This compound is a non-toxic dye that does not affect the biochemical or physiological properties of the target molecule. The covalent attachment of this compound to the target molecule does not alter its function or activity. This compound is also stable and can withstand harsh experimental conditions, making it an ideal label for a wide range of applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-fluorophenyl)-N-1H-indol-5-yl-4-methyl-1,3-thiazole-5-carboxamide in lab experiments include its high sensitivity, versatility, and stability. This compound can be used to label a wide range of molecules, including proteins, antibodies, and nucleic acids. It is also stable and can withstand harsh experimental conditions, making it an ideal label for a wide range of applications.
The limitations of using this compound in lab experiments include its susceptibility to photobleaching and its potential for non-specific binding. This compound can be photobleached by prolonged exposure to light, which can reduce the intensity of the emitted fluorescence signal. This compound can also bind non-specifically to other molecules, which can lead to false-positive results.
Orientations Futures
The future directions of 2-(2-fluorophenyl)-N-1H-indol-5-yl-4-methyl-1,3-thiazole-5-carboxamide research include the development of new conjugation methods, the improvement of its photostability, and the exploration of its applications in new areas of research. New conjugation methods can improve the efficiency and specificity of this compound labeling, while improving its photostability can enhance its performance in long-term experiments. This compound can also be explored for new applications in areas such as drug discovery and diagnostics.
Conclusion
In conclusion, this compound is a versatile fluorescent dye that has gained significant attention in scientific research due to its unique properties. Its synthesis method is relatively simple, and it is widely used as a fluorescent label in biochemistry and molecular biology. Its mechanism of action involves the binding of the fluorescent dye to the target molecule, and it is non-toxic and stable. While it has some limitations, its future directions in research are promising, and it can be explored for new applications in a wide range of areas.
Applications De Recherche Scientifique
2-(2-fluorophenyl)-N-1H-indol-5-yl-4-methyl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research. It is commonly used as a fluorescent label in biochemistry and molecular biology to detect and quantify proteins, antibodies, and other biomolecules. This compound can be conjugated with a wide range of molecules, including antibodies, peptides, and nucleic acids, making it a versatile tool in research.
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3OS/c1-11-17(25-19(22-11)14-4-2-3-5-15(14)20)18(24)23-13-6-7-16-12(10-13)8-9-21-16/h2-10,21H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVJSQYGXKIWIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NC3=CC4=C(C=C3)NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[allyl(methylsulfonyl)amino]-N-(4-butylphenyl)benzamide](/img/structure/B4691961.png)
![N-(3-chloro-2-methylphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B4691964.png)
![1-[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl]-4-piperidinecarboxamide](/img/structure/B4691974.png)
![1,3-dimethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-4-sulfonamide](/img/structure/B4691985.png)
![2-{2-[(4-chloro-3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B4691995.png)
![methyl 3-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B4692001.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-5-methyl-4-[(4-nitrophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4692022.png)


![3-chloro-4-methoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4692041.png)
![3-butyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4692047.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[4-(benzyloxy)phenyl]acrylamide](/img/structure/B4692050.png)
![2-methyl-6-phenyl-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine](/img/structure/B4692052.png)
![3-(4-chlorophenyl)-6-ethyl-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4692065.png)